5-Methyl-4-nitropyridin-2(1H)-one
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Overview
Description
5-Methyl-4-nitropyridin-2(1H)-one is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position and a nitro group at the 4-position, along with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitropyridin-2(1H)-one typically involves the nitration of 5-methyl-2-hydroxypyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction: 5-Methyl-2-hydroxypyridine is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 4-position.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Solvents: Methanol, ethanol, water.
Major Products Formed
Reduction: 5-Methyl-4-aminopyridin-2-ol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects . The hydroxyl group at the 2-position can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridin-2-ol: Similar structure but lacks the methyl group at the 5-position.
4-Chloro-5-nitropyridin-2-ol: Contains a chloro group instead of a methyl group.
Uniqueness
5-Methyl-4-nitropyridin-2(1H)-one is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-methyl-4-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCOFFLKQDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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